N-[3-(propionylamino)phenyl]pentanamide
Description
Chemical Structure: N-[3-(propionylamino)phenyl]pentanamide consists of a pentanamide chain (CH2CH2CH2CH2CONH-) attached to a phenyl ring substituted at the meta position with a propionylamino (-NHCOCH2CH3) group. Its molecular formula is C14H19N2O2 (molecular weight: 247.31 g/mol).
Properties
IUPAC Name |
N-[3-(propanoylamino)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-9-14(18)16-12-8-6-7-11(10-12)15-13(17)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGTYHVOBNCJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Amide backbone : The pentanamide chain provides moderate hydrophobicity, balancing solubility and membrane permeability.
- Aromatic ring : The phenyl group contributes to π-π stacking interactions, influencing crystallinity and stability.
Comparison with Structurally Related Compounds
Sulfonamide Derivatives
Example :
- N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide) Structural Differences: Incorporates a sulfonamide (-SO2NH-) group and pyrimidinylamino substituent. Properties:
- Higher polarity due to sulfonamide, leading to elevated melting points (218–219°C) .
- FTIR peaks for SO2NH (1164 cm⁻¹) and CONH (1685 cm⁻¹) .
- Applications : Antitubercular activity, leveraging sulfonamide’s enzyme inhibition.
Its applications may favor non-antibacterial roles, such as CNS or metabolic targets.
Piperazine-Modified Pentanamides
Examples :
Structural Differences :
- Piperazine or diazepane rings linked to the pentanamide chain.
- Trifluoromethyl (-CF3) or cyano (-CN) groups enhance electronic effects.
Properties :
- Pharmacology : Designed as dopamine D3 receptor ligands (Ki < 10 nM) .
- Synthesis : Yields 34–45% via substitution of piperazine derivatives and chromatography .
Comparison: The absence of a piperazine ring in N-[3-(propionylamino)phenyl]pentanamide suggests divergent biological targets. Its simpler structure may reduce synthetic complexity but limit receptor specificity.
Liquid Crystal Derivatives
Example :
Comparison: The target compound’s flexible propionylamino-phenyl group lacks the rigidity required for liquid crystal behavior. However, its amide group could support supramolecular interactions in materials science.
Substituted Phenylpropanamides
Examples :
- N-[3-(diethylamino)phenyl]propionamide
- N-[3-[bis(2-hydroxyethyl)amino]phenyl]propionamide
Structural Differences :
- Diethylamino or bis(2-hydroxyethyl)amino substituents instead of propionylamino.
- Shorter alkyl chains (propionamide vs. pentanamide).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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